

Application of Nanoparticle Tracking Analysis (NTA) in Vaccine Development and Manufacturing

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Compound of Interest

Compound Name: NNTA

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Application Note & Protocol

Introduction

The development and manufacturing of vaccines necessitate rigorous characterization and quality control of their particulate components. Nanoparticle Tracking Analysis (NTA) has emerged as a critical analytical technique, providing high-resolution visualization, sizing, and concentration measurements of nanoparticles on a particle-by-particle basis.[1][2] This technology is instrumental in the analysis of various vaccine platforms, including viral vectors, lipid nanoparticles (LNPs) for mRNA delivery, and virus-like particles (VLPs).[3][4] NTA's ability to provide absolute particle concentration and size distribution is crucial for ensuring vaccine potency, stability, and safety.[5][6]

Principle of Nanoparticle Tracking Analysis

NTA utilizes the properties of light scattering and Brownian motion to determine the size distribution and concentration of nanoparticles in a liquid suspension.[7] A laser beam is passed through the sample, and the light scattered by individual particles is captured by a camera-equipped microscope.[1] The software tracks the random movement of each particle, known as Brownian motion, from frame to frame. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of each particle based on its diffusion rate.[7]

Applications in Vaccine Development and Manufacturing

NTA is a versatile tool employed throughout the vaccine lifecycle, from early-stage development to final product quality control.

Characterization of Vaccine Components

The precise characterization of vaccine components is fundamental to understanding their function and ensuring manufacturing consistency.

- **Viral Vectors:** NTA is used to determine the particle size distribution and concentration of viral vectors, such as adenoviral vectors.[1] This is critical for optimizing manufacturing processes and ensuring the correct dosage.[5]
- **Lipid Nanoparticles (LNPs):** For mRNA vaccines, LNPs are essential for protecting and delivering the mRNA payload.[4] NTA is employed to measure the size, concentration, and polydispersity of LNPs, which are critical quality attributes (CQAs) that can impact vaccine efficacy and safety.[3][6]
- **Virus-Like Particles (VLPs):** VLPs are self-assembling protein structures that mimic the conformation of native viruses and are a promising vaccine platform.[8][9] NTA allows for the direct measurement and quantification of VLPs, aiding in the optimization of their production and purification.[5][8]

Formulation and Stability Testing

Vaccine formulations must maintain their integrity and potency throughout their shelf life.[10] [11] NTA plays a vital role in assessing the stability of vaccine candidates by detecting changes in particle size and concentration over time and under various stress conditions, such as temperature fluctuations.[5][12] This helps in selecting stable formulations and defining appropriate storage conditions.[13][14]

Quality Control and Lot-to-Lot Consistency

Ensuring the consistency of vaccine batches is a regulatory requirement. NTA provides a rapid and reliable method for monitoring particle size and concentration as part of in-process and

final product quality control.[6] This allows manufacturers to detect any deviations from the desired product profile and ensure lot-to-lot consistency.[12]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained using NTA for various vaccine components.

Table 1: NTA Characterization of Viral Vectors

Parameter	Typical Range	Reference
Particle Size (diameter)	80 - 150 nm	[1]
Concentration	1×10^9 - 1×10^{12} particles/mL	[15]
Polydispersity Index (PDI)	< 0.3	[3]

Table 2: NTA Characterization of Lipid Nanoparticles (LNPs)

Parameter	Typical Range	Reference
Particle Size (diameter)	60 - 200 nm	[16]
Concentration	1×10^{10} - 1×10^{13} particles/mL	[4]
Zeta Potential	-10 mV to +10 mV	[4]

Table 3: NTA Characterization of Virus-Like Particles (VLPs)

Parameter	Typical Range	Reference
Particle Size (diameter)	20 - 200 nm	[17]
Concentration	1×10^8 - 1×10^{11} particles/mL	[8]
Purity (VLP vs. contaminants)	Monitored via size distribution	[5]

Experimental Protocols

Protocol 1: General NTA Measurement for Vaccine Particle Sizing and Concentration

Objective: To determine the particle size distribution and concentration of a vaccine sample.

Materials:

- NTA instrument (e.g., NanoSight)
- Syringe pump
- Sterile, disposable syringes and needles
- Particle-free dilution buffer (e.g., sterile PBS or water)
- Vortex mixer
- Pipettes and sterile tips

Methodology:

- Sample Preparation:
 - Thaw the vaccine sample at room temperature, if frozen.
 - Gently vortex the sample for 10-15 seconds to ensure homogeneity.
 - Perform a serial dilution of the sample using the particle-free dilution buffer to achieve a particle concentration within the optimal range for the NTA instrument (typically 10^7 to 10^9 particles/mL).^[18] The appropriate dilution factor will need to be determined empirically for each sample type.
 - Gently mix the diluted sample by inverting the tube several times. Avoid vigorous vortexing to prevent particle aggregation.
- Instrument Setup:

- Turn on the NTA instrument and allow the laser to warm up for at least 30 minutes.
- Prime the sample viewing unit with the dilution buffer to ensure the system is clean.
- Set the instrument parameters, including the camera level and detection threshold, according to the manufacturer's recommendations for the particle type being analyzed.[\[12\]](#)
- Data Acquisition:
 - Load the diluted sample into a sterile syringe and place it in the syringe pump.
 - Inject the sample into the viewing unit at a constant flow rate.
 - Adjust the focus to obtain a clear image of the scattered light from the particles.
 - Capture at least three videos of 60 seconds each for each sample replicate to ensure statistical significance.[\[12\]](#)
- Data Analysis:
 - Process the captured videos using the NTA software.
 - The software will track the movement of individual particles and calculate their hydrodynamic diameter and concentration.
 - Generate a particle size distribution histogram and a report summarizing the mean and mode particle size, standard deviation, and particle concentration.

Protocol 2: Stability Assessment of a Vaccine Formulation using NTA

Objective: To evaluate the stability of a vaccine formulation under thermal stress.

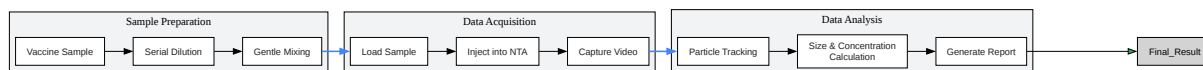
Materials:

- Same as Protocol 1
- Incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 37°C)

Methodology:

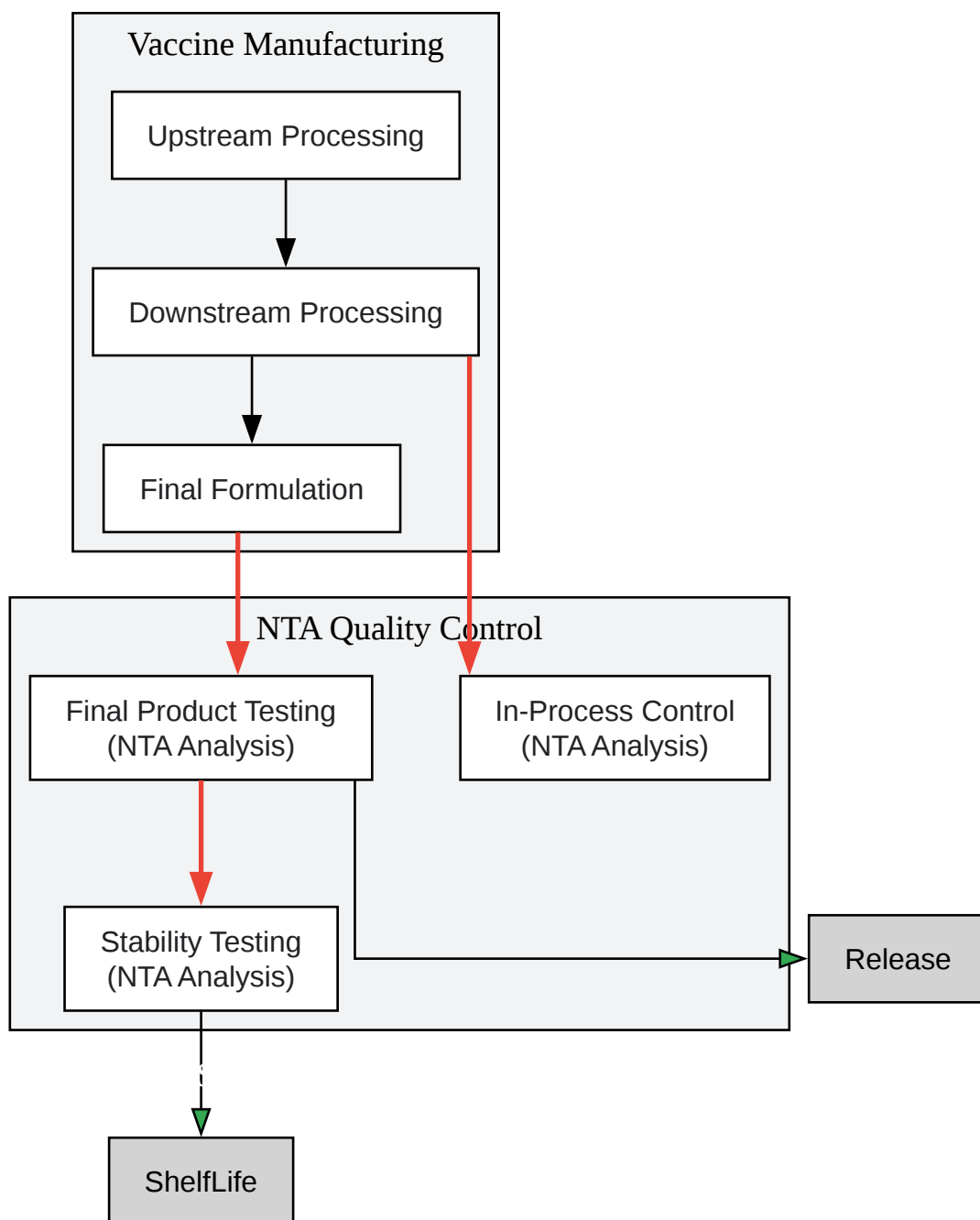
- Initial Characterization (Time Zero):
 - Analyze the vaccine formulation using the procedure described in Protocol 1 to establish the baseline particle size distribution and concentration.
- Stress Conditions:
 - Aliquot the vaccine formulation into multiple sterile tubes.
 - Incubate the aliquots at the different selected temperatures for predefined time points (e.g., 1, 7, 14, and 30 days).
- Time-Point Analysis:
 - At each time point, remove an aliquot from each temperature condition.
 - Allow the sample to equilibrate to room temperature.
 - Analyze the sample using the NTA procedure outlined in Protocol 1.
- Data Comparison and Analysis:
 - Compare the particle size distribution and concentration data from each time point and temperature to the initial (time zero) data.
 - Look for significant changes, such as an increase in the mean particle size (indicating aggregation) or a decrease in particle concentration (indicating degradation or sedimentation).
 - Plot the changes in mean particle size and concentration over time for each temperature to visualize the stability profile of the formulation.[\[12\]](#)

Visualizations



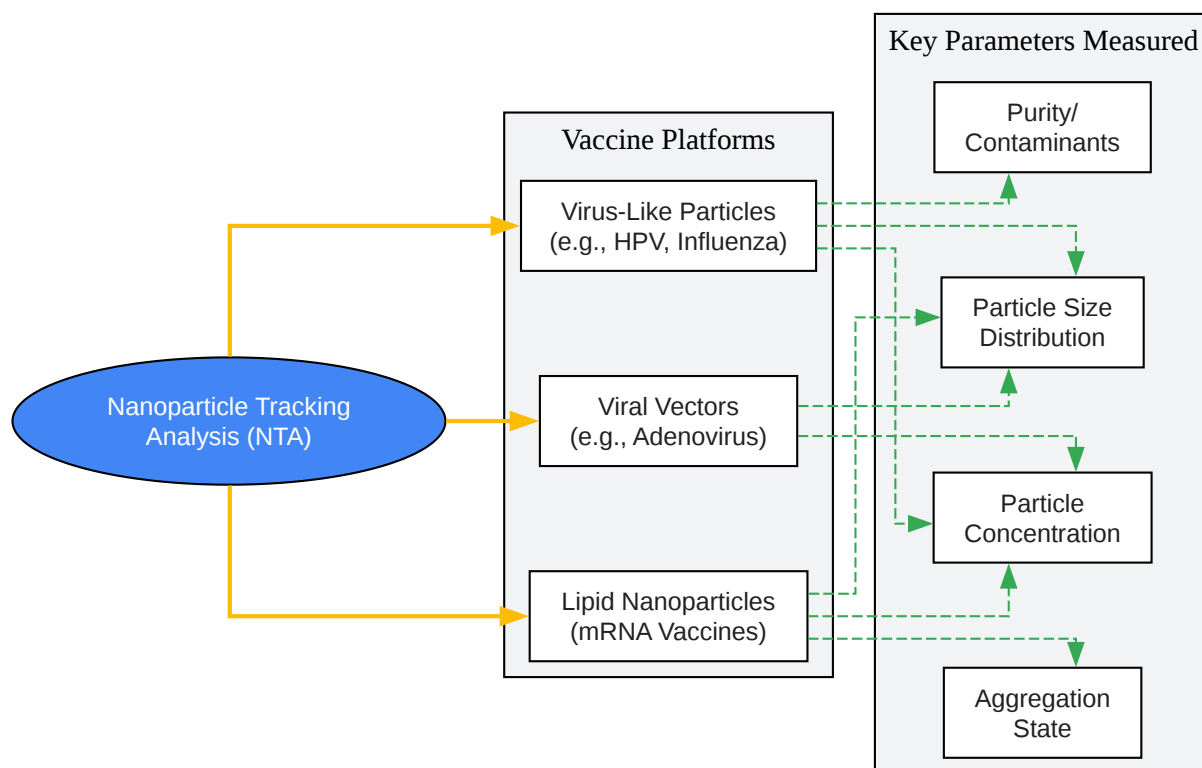
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Caption: General workflow for Nanoparticle Tracking Analysis (NTA).



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Caption: NTA in the vaccine quality control workflow.



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Caption: NTA for characterizing diverse vaccine platforms.

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